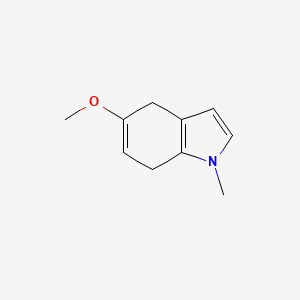
5-methoxy-1-methyl-4,7-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1-methyl-4,7-dihydro-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a methoxy group at the 5-position and a methyl group at the 1-position, is of interest for its potential biological activities and synthetic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-4,7-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions . For instance, methanesulfonic acid in methanol can be used as the acid catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. Additionally, continuous flow reactors can be utilized to optimize reaction conditions and scale up production .
化学反応の分析
Types of Reactions
5-Methoxy-1-methyl-4,7-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the indole ring to more saturated structures.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated indoles, reduced indoline derivatives, and halogenated indoles .
科学的研究の応用
5-Methoxy-1-methyl-4,7-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-methoxy-1-methyl-4,7-dihydro-1H-indole involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context .
類似化合物との比較
Similar Compounds
- 5-Methoxy-7-methyl-1H-indole
- 1H-Indole-3-carbaldehyde
- 7-Methoxyindole
Uniqueness
5-Methoxy-1-methyl-4,7-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .
生物活性
5-Methoxy-1-methyl-4,7-dihydro-1H-indole, a member of the indole family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anticancer, antimicrobial, and potential therapeutic applications.
The compound features a methoxy group at the fifth position, which is crucial for its binding affinity and specificity to various molecular targets. The indole scaffold is known for its ability to interact with numerous receptors and enzymes, modulating their activity and contributing to its biological effects .
Anticancer Activity
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. For instance, the compound exhibits significant activity against human cancer cell lines with IC50 values indicating potent antiproliferative effects.
Case Study: Antiproliferative Effects
A study assessed the antiproliferative activity of various indole derivatives, including this compound. The results demonstrated that this compound could induce cell cycle arrest in the G1 phase while promoting apoptosis through the activation of caspase pathways. The following table summarizes the IC50 values of selected compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung) | 2.5 |
| MCF-7 (breast) | 3.0 | |
| HCT116 (colon) | 2.8 | |
| Sunitinib | A549 | 8.11 |
The findings indicate that this compound is approximately three times more potent than sunitinib in inhibiting A549 cell growth .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Efficacy
The following table presents the minimum inhibitory concentration (MIC) values for this compound against selected microorganisms:
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 30 | Moderate |
| Candida albicans | 3.9 | High |
| Aspergillus niger | 15.6 | High |
These results suggest that the compound possesses significant antimicrobial properties, particularly against Candida albicans, indicating potential for therapeutic use in treating fungal infections .
Pharmacological Profiles and Applications
The pharmacological profiles of this compound suggest its potential role in developing new therapeutic agents. Its ability to modulate key biological pathways makes it a candidate for further investigation in drug development.
Therapeutic Applications
The compound is being explored for its applications in:
- Cancer therapy : As an adjunct or alternative to existing chemotherapeutics.
- Antimicrobial treatments : Particularly for resistant strains of bacteria and fungi.
- Neuroprotective agents : Due to its structural similarity to other neuroactive compounds.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
5-methoxy-1-methyl-4,7-dihydroindole |
InChI |
InChI=1S/C10H13NO/c1-11-6-5-8-7-9(12-2)3-4-10(8)11/h3,5-6H,4,7H2,1-2H3 |
InChIキー |
IQVOVQBNEMIRGG-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C1CC=C(C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















